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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and

solubility properties of Rupintrivir. It is important to note that specific data for the deuterated

analog, Rupintrivir-d7, is not extensively available in the public domain. The information

presented herein is primarily based on data for the parent compound, Rupintrivir, and general

principles of how deuteration may impact physicochemical properties. The experimental

protocols are provided as illustrative examples based on established analytical methodologies

for similar compounds and may require optimization for specific laboratory conditions.

Introduction
Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an

enzyme crucial for viral replication.[1][2][3] It has demonstrated broad-spectrum activity against

numerous HRV serotypes and other picornaviruses.[4] Rupintrivir-d7 is a deuterated version

of Rupintrivir, where one or more hydrogen atoms have been replaced by deuterium. This

isotopic substitution is a strategy often employed in drug development to potentially improve

pharmacokinetic and metabolic profiles due to the kinetic isotope effect, which can lead to

slower metabolism and a longer half-life.[5][6] Understanding the stability and solubility of

Rupintrivir-d7 is critical for its development as a potential therapeutic agent, impacting

formulation, storage, and bioavailability.
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While specific data for Rupintrivir-d7 is limited, the properties of the parent compound,

Rupintrivir, provide a foundational understanding. Deuteration can sometimes lead to slight

changes in physicochemical properties such as solubility and melting point.[7]

Table 1: Physicochemical Properties of Rupintrivir

Property Value Source

Molecular Formula C₃₁H₃₉FN₄O₇ [8][9]

Molecular Weight 598.66 g/mol [8][9]

Appearance White to off-white solid/powder
MedChemExpress, Sigma-

Aldrich

Storage Temperature -20°C [9]

Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption and bioavailability.

Based on available data for Rupintrivir, its solubility is characterized as follows:

Table 2: Solubility Data for Rupintrivir

Solvent Solubility Concentration Source

DMSO Soluble 100 mM [9]

DMSO Sparingly soluble 1-10 mg/mL [8]

Acetonitrile Slightly soluble 0.1-1 mg/mL [8]

It is important to note that the solubility of Rupintrivir-d7 may differ from these values.

Generally, deuteration can subtly influence intermolecular interactions and crystal lattice

energy, potentially leading to altered solubility.[7]
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The stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. While

a comprehensive forced degradation study for Rupintrivir or Rupintrivir-d7 is not publicly

available, general stability information for Rupintrivir indicates good stability under appropriate

storage conditions.

Table 3: Stability Data for Rupintrivir

Condition Observation Source

Long-term Storage (-20°C) Stable for at least 4 years Cayman Chemical

In solution (DMSO, -80°C) Stable for up to 6 months MedChemExpress

Deuteration is known to potentially enhance the metabolic stability of drugs by strengthening

the chemical bonds at sites of metabolic attack.[5][6] This suggests that Rupintrivir-d7 could

exhibit greater stability in biological systems. However, its chemical stability under various

stress conditions (e.g., pH, temperature, light) requires specific investigation.

Experimental Protocols
The following are example protocols for determining the stability and solubility of a compound

like Rupintrivir-d7. These are based on standard pharmaceutical industry practices and may

need to be adapted.

Solubility Determination Protocol
Objective: To determine the equilibrium solubility of Rupintrivir-d7 in various solvents.

Methodology: A shake-flask method can be employed.

Preparation of Saturated Solutions: Add an excess amount of Rupintrivir-d7 to a series of

vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various

pH levels, ethanol, acetonitrile, DMSO).

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: After equilibration, allow the solutions to stand,

permitting the undissolved solid to settle. Carefully collect an aliquot from the supernatant

and filter it through a 0.45 µm filter to remove any particulate matter.

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the

concentration of Rupintrivir-d7 using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis: The solubility is reported as the mean concentration from at least three

replicate experiments.

Stability Indicating HPLC Method Protocol
Objective: To develop and validate a stability-indicating HPLC method for the quantification of

Rupintrivir-d7 and its potential degradation products.

Methodology:

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection Wavelength: Determined by UV-Vis spectral analysis of Rupintrivir-d7 (e.g.,

260 nm).

Column Temperature: 30°C.

Injection Volume: 10 µL.

Forced Degradation Study:

Acid Hydrolysis: Treat a solution of Rupintrivir-d7 with 0.1 N HCl at 60°C for 24 hours.

Base Hydrolysis: Treat a solution of Rupintrivir-d7 with 0.1 N NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat a solution of Rupintrivir-d7 with 3% H₂O₂ at room

temperature for 24 hours.

Thermal Degradation: Expose solid Rupintrivir-d7 to 105°C for 48 hours.

Photolytic Degradation: Expose a solution of Rupintrivir-d7 to UV light (254 nm) and

fluorescent light for a defined period.

Method Validation: Validate the developed HPLC method according to ICH guidelines for

specificity, linearity, range, accuracy, precision, and robustness. The method is considered

stability-indicating if it can resolve the main peak of Rupintrivir-d7 from all degradation

product peaks.

Visualizations
Mechanism of Action: 3C Protease Inhibition
Rupintrivir acts by irreversibly binding to the active site of the viral 3C protease, thereby

preventing the cleavage of the viral polyprotein. This inhibition halts the viral replication cycle.
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Mechanism of Action of Rupintrivir
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Caption: Rupintrivir inhibits the viral 3C protease, blocking polyprotein processing.

Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in determining the solubility of Rupintrivir-d7.
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Solubility Determination Workflow
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Caption: A streamlined workflow for determining the equilibrium solubility of a compound.

Logical Relationship: Forced Degradation Study Design
This diagram outlines the logical approach to conducting a forced degradation study to assess

the stability of Rupintrivir-d7.
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Forced Degradation Study Design
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Caption: A logical framework for conducting forced degradation studies on a drug substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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